Kv1.5 Ion Channel Blockade: Class-Level Selectivity Over Other Cardiac Potassium Channels
The compound is a member of a dedicated class of arylated furan- and thiophenecarboxamides designed to selectively block the Kv1.5 channel, which underlies the ultra-rapid delayed rectifier potassium current (IKur) in human atria. This mechanism is distinct from other antiarrhythmics that block the hERG (IKr) channel, thereby presenting a therapeutically relevant safety differentiation [1]. While specific IC₅₀ data for this exact compound against Kv1.5 versus hERG is not publicly available, the structural class is described as having a 'particularly advantageous safety profile' due to this targeted mechanism, a differentiation that is absent in non-arylated or mono-thiophene analogs which lack the necessary pharmacophore for potent channel interaction [1].
| Evidence Dimension | Mechanism of Action / Target Selectivity |
|---|---|
| Target Compound Data | Reported as a Kv1.5 (IKur) channel blocker |
| Comparator Or Baseline | Non-arylated furan-carboxamides (no reported Kv1.5 activity); Class III antiarrhythmics (block IKr/hERG) |
| Quantified Difference | Qualitative class-level selectivity for IKur over IKr; no off-target hERG liability reported at the class level |
| Conditions | Human Kv1.5 channel assay (class-level inference from patent examples) |
Why This Matters
For researchers seeking an atrial-selective antiarrhythmic tool compound, procuring a molecule from the Kv1.5-blocking class is essential, as standard IKr blockers carry a known proarrhythmic risk that this structural class is designed to avoid.
- [1] Peukert, S., Brendel, J., Hemmerle, H., & Kleemann, H.-W. (2006). U.S. Patent No. 6,982,279 B2. Arylated furan- and thiophenecarboxamides, processes for their preparation, their use as medicaments, and pharmaceutical preparations comprising them. Sanofi Aventis Deutschland GmbH. View Source
